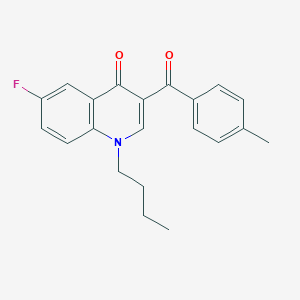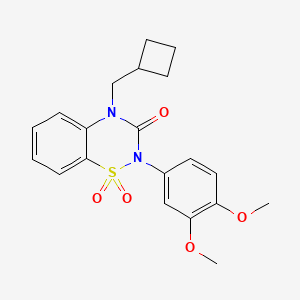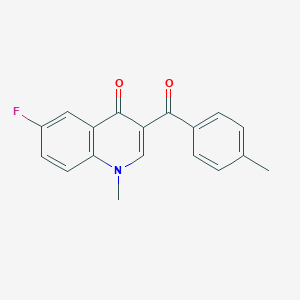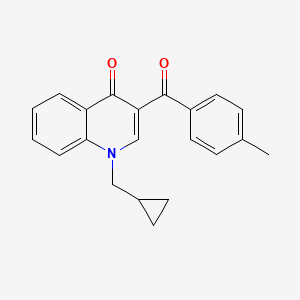
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, hereafter referred to as 1BFMDQ, is a synthetic compound that has been studied for its potential applications in scientific research. It has a wide range of applications, from being used as a fluorescent dye to being used as an inhibitor for specific enzymes. 1BFMDQ has been studied for its ability to act as a fluorescent probe in the detection of certain proteins, as well as its ability to inhibit certain enzymes.
Aplicaciones Científicas De Investigación
1BFMDQ has a variety of applications in scientific research. It has been used as a fluorescent probe to detect the presence of certain proteins, as well as an inhibitor for certain enzymes. It has been used to study the structure and function of proteins, as well as to study the activity of enzymes. Additionally, 1BFMDQ has been used to study the interaction of proteins with other molecules, as well as to study the effect of drugs on proteins.
Mecanismo De Acción
1BFMDQ acts as a fluorescent probe by binding to certain proteins and emitting a fluorescent signal when exposed to light. This allows researchers to detect the presence of certain proteins in a sample. Additionally, 1BFMDQ can act as an inhibitor of certain enzymes by binding to the active site of the enzyme, blocking its activity.
Biochemical and Physiological Effects
1BFMDQ has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as protein kinases. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1BFMDQ is an advantageous compound to use in lab experiments due to its ability to act as a fluorescent probe and an enzyme inhibitor. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, 1BFMDQ does have some limitations. It is not very soluble in water, and it can be difficult to obtain in large quantities.
Direcciones Futuras
1BFMDQ has a variety of potential applications in scientific research. Future research could focus on its use as a fluorescent probe for the detection of other proteins, as well as its use as an inhibitor of other enzymes. Additionally, future research could focus on its potential use as an antioxidant and its potential use in the treatment of certain diseases. Furthermore, research could focus on improving its solubility and stability in solution, as well as developing methods of synthesizing it in larger quantities.
Métodos De Síntesis
1BFMDQ can be synthesized by a variety of methods. One method involves the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as sodium hydroxide. This reaction yields 1BFMDQ as the product. Other methods of synthesis include the reaction of 1BF3P with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide, or the reaction of 4-methylbenzoyl chloride with 1-butyl-6-fluoro-3-pyridine-4-one (1BF3P) in the presence of a base such as potassium carbonate.
Propiedades
IUPAC Name |
1-butyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO2/c1-3-4-11-23-13-18(20(24)15-7-5-14(2)6-8-15)21(25)17-12-16(22)9-10-19(17)23/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJEBRRJIEEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-6-fluoro-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-dimethoxyphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6450741.png)
![ethyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate](/img/structure/B6450748.png)
![6-methyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450750.png)



![2-[4-(2,3,4,5,6-pentafluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B6450792.png)

![8-(4-methylbenzoyl)-6-(prop-2-yn-1-yl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B6450802.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B6450817.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B6450821.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3,3-dimethylbutanamide](/img/structure/B6450825.png)